molecular formula C5H8N4O B1459957 N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide CAS No. 1345124-49-3

N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide

Cat. No.: B1459957
CAS No.: 1345124-49-3
M. Wt: 140.14 g/mol
InChI Key: MNMRURPLDNNAPW-UHFFFAOYSA-N
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Description

N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide is a chemical compound with the molecular formula C5H8N4O It is known for its unique structure, which includes a pyrazole ring substituted with a hydroxy group and a carboximidamide group

Properties

IUPAC Name

N'-hydroxy-1-methylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-4(7-9)5(6)8-10/h2-3,10H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMRURPLDNNAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345124-49-3
Record name N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide typically involves the reaction of 2,4-dichloro-1,3,5-trinitrobenzene with hydrazine hydrate in methanol as a solvent. The reaction is carried out at low temperatures and then allowed to proceed at room temperature for two days. The resulting product is purified using silica gel column chromatography with an ethyl acetate/petroleum ether mixture as the eluent .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxy and carboximidamide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Structural Overview

Molecular Characteristics:

  • Molecular Formula: C5_5H8_8N4_4O
  • SMILES Notation: CN1C=CC(=N1)/C(=N/O)/N
  • InChI Key: MNMRURPLDNNAPW-UHFFFAOYSA-N

The compound features a pyrazole ring, which is known for its diverse biological activities. Pyrazole derivatives are recognized for their ability to interact with various biological targets, making them significant in drug development.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide demonstrate efficacy against a range of bacteria and fungi. The presence of the hydroxyl and carboximidamide groups may enhance these properties by facilitating interactions with microbial enzymes or receptors .

Anti-inflammatory Properties

Pyrazole derivatives are also explored for their anti-inflammatory effects. Compounds like celecoxib, which contain the pyrazole moiety, are used clinically as anti-inflammatory agents. The structural similarity of this compound suggests potential for similar therapeutic applications, particularly in conditions characterized by chronic inflammation .

Agrochemical Development

This compound has potential applications in the development of agrochemicals, particularly as a precursor for synthesizing novel pesticides and herbicides. Pyrazole derivatives have been noted for their effectiveness in pest control due to their ability to disrupt insect physiology or inhibit plant pathogens .

Case Studies:

  • Research indicates that derivatives of pyrazole show promise as new classes of fungicides and herbicides, with specific formulations demonstrating enhanced efficacy against resistant strains of pests .

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or proteins. The hydroxy and carboximidamide groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
  • 3-amino-1H-pyrazole-4-carbonitrile

Uniqueness

N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole core with hydroxyl and carboximidamide functional groups. These groups are crucial for its interaction with biological targets, facilitating hydrogen bonding and other non-covalent interactions essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and protein interactions. The compound's functional groups enable it to act as an enzyme inhibitor or modulator, influencing various biochemical pathways involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further exploration in developing new antibiotics.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It appears to inhibit the production of pro-inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Antidiabetic Potential

This compound has been evaluated for its antidiabetic effects. It may inhibit enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, thereby reducing blood glucose levels .

Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Demonstrated antimicrobial activity against various bacterial strains.
Showed significant anti-inflammatory effects by inhibiting pro-inflammatory mediators.
Indicated potential antidiabetic properties through enzyme inhibition.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a 40% reduction in edema compared to the control group, suggesting potent anti-inflammatory properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide
Reactant of Route 2
N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide

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